molecular formula C12H8N8O2 B1417677 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 1706430-63-8

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B1417677
CAS No.: 1706430-63-8
M. Wt: 296.24 g/mol
InChI Key: IIJDSVYJWAWEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H8N8O2 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with DNA, leading to the formation of DNA adducts that can result in cell cycle arrest and apoptosis . It is known to interact with enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT), which repairs the DNA damage caused by alkylating agents . The interaction with MGMT is particularly important as it determines the sensitivity of tumor cells to the compound.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inducing DNA damage, which in turn activates cell signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis . It has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Additionally, it impacts cellular metabolism by altering the metabolic flux and levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that interfere with DNA replication and transcription . This binding leads to the activation of DNA damage response pathways, including the recruitment of proteins such as ATRIP and ATR, which initiate cell cycle arrest and apoptosis . The compound also inhibits the activity of MGMT, preventing the repair of DNA damage and enhancing its cytotoxic effects on tumor cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that it maintains its cytotoxic effects on tumor cells, leading to sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other biomolecules.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Studies have identified a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dose optimization in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolic activation to form reactive intermediates that interact with DNA and other biomolecules . Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its bioavailability and efficacy . The compound’s effects on metabolic flux and metabolite levels have been observed, with alterations in pathways related to nucleotide synthesis and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by interacting with DNA . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA to exert its cytotoxic effects . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the nucleus . Additionally, the compound may localize to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and apoptosis.

Properties

IUPAC Name

2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJDSVYJWAWEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 4
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 6
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.